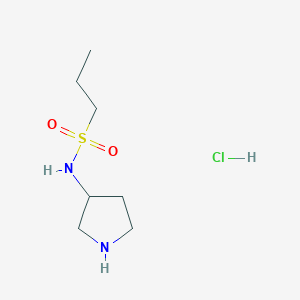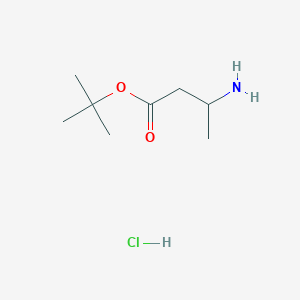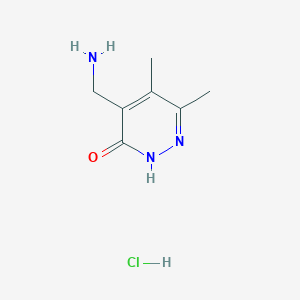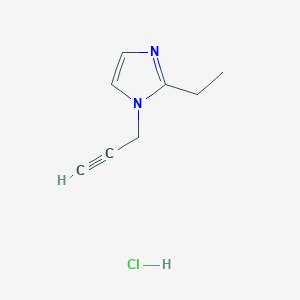![molecular formula C10H13Cl2NO2 B1522989 3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride CAS No. 1258640-49-1](/img/structure/B1522989.png)
3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride
Descripción general
Descripción
“3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride” is a chemical compound with the CAS Number 1258640-49-1 . It has a molecular weight of 250.12 . The IUPAC name for this compound is 2-(3-chlorobenzyl)-beta-alanine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride” is 1S/C10H12ClNO2.ClH/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14;/h1-3,5,8H,4,6,12H2,(H,13,14);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride” are as follows :Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research indicates that Schiff bases derived from amino acids, such as L-Tryptophan, demonstrate effective corrosion inhibition properties on stainless steel surfaces in acidic environments. These inhibitors exhibit good efficiency by adsorbing on the metal surface, which is crucial for protecting industrial equipment and infrastructure from corrosive damage (Vikneshvaran & Velmathi, 2017).
Fluorescent Derivatization
Compounds related to 3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride have been utilized in the fluorescent derivatization of amino acids. This application is significant for bioanalytical assays, enabling the detection and quantification of amino acids through fluorescence, which is vital for biological and medical research (Frade et al., 2007).
Antimicrobial Activity
Studies have shown that derivatives of β-amino acids, including those with structural similarities to 3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride, possess antimicrobial properties. These compounds have been effective against various strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Mickevičienė et al., 2015).
Industrial Applications
In the context of industrial pickling processes, phosphonate-based corrosion inhibitors, structurally related to 3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride, have shown high efficiency. These compounds provide a promising approach to protect mild steel from corrosion in hydrochloric acid, combining experimental and theoretical methods to optimize their performance (Gupta et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(aminomethyl)-3-(3-chlorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14;/h1-3,5,8H,4,6,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTIXZRGDAZGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 3-[(propan-2-yl)amino]propanoate hydrochloride](/img/structure/B1522908.png)

![3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide hydrochloride](/img/structure/B1522913.png)








